molecular formula C5H2F2IN B1393673 2,5-Difluoro-4-iodopyridine CAS No. 1017793-20-2

2,5-Difluoro-4-iodopyridine

Cat. No. B1393673
Key on ui cas rn: 1017793-20-2
M. Wt: 240.98 g/mol
InChI Key: OBVRKNZQNKGNTQ-UHFFFAOYSA-N
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Patent
US09180123B2

Procedure details

2,5-Difluoro-4-iodopyridine (500 mg, 2.08 mmol) was suspended in acetic acid:water (2:1, 30 mL). The mixture was heated to reflux and stirred at this temperature overnight. The reaction was concentrated to dryness to afford the title compound as a yellow solid (491 mg, 99.0%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.02 (d, J=5.07 Hz, 1H) 7.69 (d, J=2.34 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[C:5]([F:9])=[CH:4][N:3]=1.C(O)(=[O:12])C.O>>[F:9][C:5]1[C:6]([I:8])=[CH:7][C:2](=[O:12])[NH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=NC=C(C(=C1)I)F
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O.O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=CC(NC1)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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